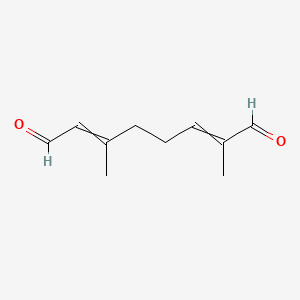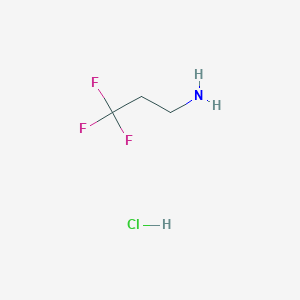![molecular formula C16H22N6OS B1344433 Acetohidrazida 2-[(4-alil-5-{1-[(4-metilfenil)amino]etil}-4H-1,2,4-triazol-3-il)tio] CAS No. 1071296-39-3](/img/structure/B1344433.png)
Acetohidrazida 2-[(4-alil-5-{1-[(4-metilfenil)amino]etil}-4H-1,2,4-triazol-3-il)tio]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se ha informado que los derivados de 1,2,4-triazol exhiben una actividad anticancerígena potencial . Actúan como los principales farmacóforos a través de enlaces de hidrógeno e interacciones dipolares con los receptores biológicos . La estructura y las propiedades únicas de los 1,2,4-triazoles los hacen útiles en el descubrimiento de nuevas estructuras para aplicaciones farmacéuticas .
Actividad Antimicrobiana
Los derivados de 1,2,4-triazol se han introducido como un agente antimicrobiano . Se han utilizado en el diseño de muchos métodos para la síntesis de este andamiaje que exhibe actividad biológica .
Actividad Antifúngica
Los medicamentos que contienen triazol como Fluconazol, que contienen un grupo 1,2,4-triazol, son comunes y bien conocidos . Se ha demostrado que son efectivos contra una variedad de infecciones fúngicas .
Actividad Antiinflamatoria
También se ha informado que los 1,2,4-triazoles exhiben actividad antiinflamatoria . Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos antiinflamatorios .
Actividad antioxidante
Se ha encontrado que los 1,2,4-triazoles poseen actividad antioxidante . Esta propiedad puede ser beneficiosa en el tratamiento de enfermedades causadas por estrés oxidativo .
Actividad analgésica
Se ha informado que los 1,2,4-triazoles tienen propiedades analgésicas (alivian el dolor) . Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos analgésicos .
Uso en ciencias de los materiales
Los 1,2,4-triazoles tienen usos en varios campos como la química farmacéutica, la agroquímica, las ciencias de los materiales y los catalizadores orgánicos . Su estructura y propiedades únicas los hacen útiles en estos campos .
Uso en agroquímica
Los 1,2,4-triazoles también se utilizan en agroquímica . Se ha encontrado que son efectivos en el control de varias plagas y enfermedades en los cultivos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antiviral and anti-infective properties .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives, which share a similar structure, have been reported to interact with dna and rna viruses .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can interfere with the replication process of viruses .
Result of Action
Similar compounds have been reported to exhibit antiviral and anti-infective effects .
Análisis Bioquímico
Biochemical Properties
2-[(4-Allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response. This compound has also been observed to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity. For example, the compound may be transported into specific cellular compartments where it can exert its effects on target biomolecules .
Subcellular Localization
The subcellular localization of 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For instance, localization to the mitochondria may allow the compound to affect mitochondrial function and energy production .
Propiedades
IUPAC Name |
2-[[5-[1-(4-methylanilino)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-4-9-22-15(20-21-16(22)24-10-14(23)19-17)12(3)18-13-7-5-11(2)6-8-13/h4-8,12,18H,1,9-10,17H2,2-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFRCZKJZMWJHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C2=NN=C(N2CC=C)SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)







![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)
